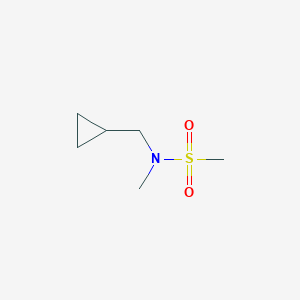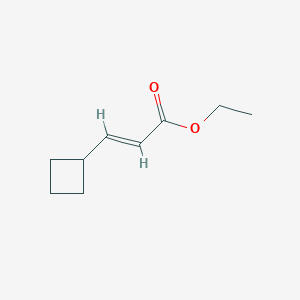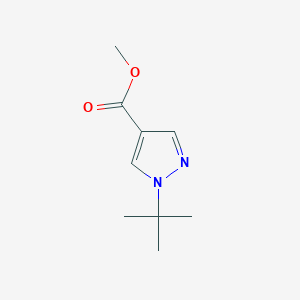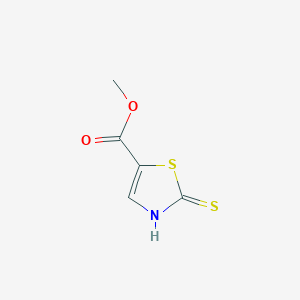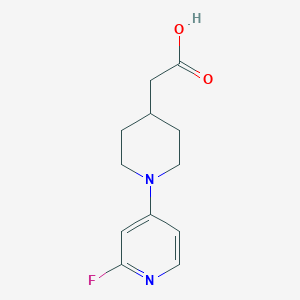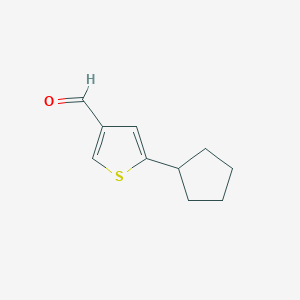
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine
Overview
Description
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine (FDMP) is a pyrimidine-based compound that has been investigated for its potential applications in a variety of scientific fields. It is a synthetic compound that has been studied for use in medicinal chemistry and drug discovery, as well as in biochemistry and molecular biology. FDMP is a highly versatile compound that has been utilized in a range of laboratory experiments and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Antifungal Applications
Compounds structurally similar to 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine have shown promising antifungal effects. For instance, derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, featuring a heterocyclic compound, demonstrated antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. The study indicates that these compounds, due to their biological activity, could be developed into useful antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
In silico studies on pyrimidine derivatives, including those structurally related to the compound , revealed their potential as antiangiogenic agents. A specific derivative exhibited significant binding energy with VEGFR-2 kinase, suggesting that these compounds could be considered for further development as antiangiogenic drugs, potentially useful in treating diseases where angiogenesis plays a critical role (Jafar & Hussein, 2021).
Interaction with Biological Molecules
Research on the interaction of similar pyrimidine derivatives with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies highlighted their binding capabilities. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates, as they can affect the distribution, metabolism, and efficacy of drugs within biological systems (Meng et al., 2012).
Fungicidal Activities
Compounds containing the fluorophenoxy pyrimidin moiety have been synthesized and evaluated for their fungicidal activities against pathogens such as Rhizoctonia solani and Botrytis cinerea. These studies underscore the potential agricultural applications of such compounds, highlighting their relevance in developing new fungicides (Ren et al., 2007).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of compounds featuring pyrimidine cores suggest their diverse applications in medicinal chemistry, including their role as intermediates in the synthesis of more complex molecules with potential therapeutic value. Such studies are fundamental for the rational design of drugs with improved efficacy and reduced toxicity (Tahir et al., 2012).
properties
IUPAC Name |
2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-11(14)8(2)16-12(15-7)17-10-6-4-3-5-9(10)13/h3-6H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNDLDDUAHPGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-4,6-dimethylpyrimidin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




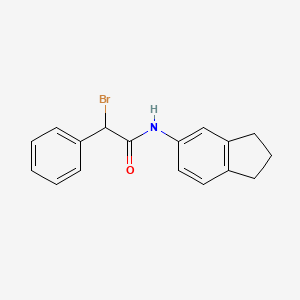

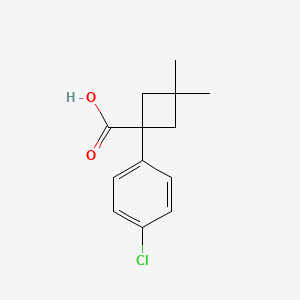
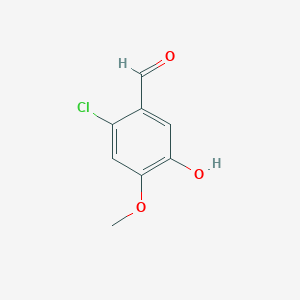
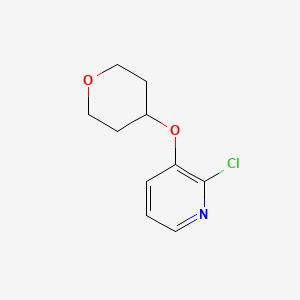
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)
